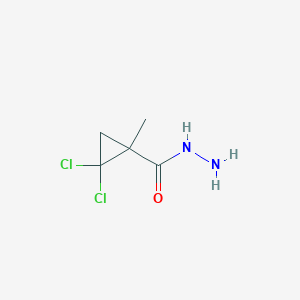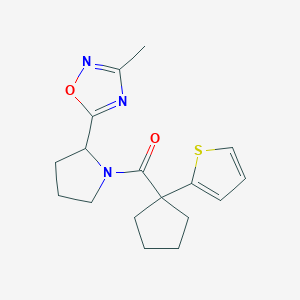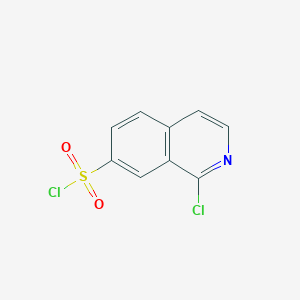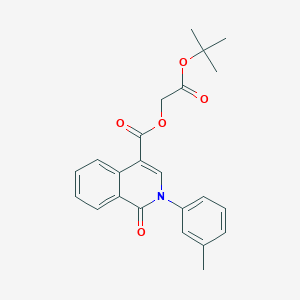![molecular formula C29H28N4O6S B2535826 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 689772-57-4](/img/structure/B2535826.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . It has been used in the synthesis of potential antimicrobial pyrimidinones .
Molecular Structure Analysis
The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule .
Chemical Reactions Analysis
The compound has been studied using vibrational spectral analysis and quantum chemical computations based on density functional theory . The various intramolecular interactions of the compound have been exposed by natural bond orbital analysis .
Aplicaciones Científicas De Investigación
Allelochemical Transformation and Soil Health
Microbial Transformation Products of Benzoxazolinone and Benzoxazinone Allelochemicals : Research on benzoxazolinone and benzoxazinone allelochemicals, which share structural similarities with the specified compound, emphasizes their role in the allelopathic properties of certain agricultural crops like wheat, rye, and maize. These compounds undergo microbial transformation in the soil, producing aminophenoxazinones, malonamic acids, and acetamides, which could contribute to suppressing weeds and soil-borne diseases, thus enhancing soil health and crop yield (Fomsgaard, Mortensen, & Carlsen, 2004).
Antitumor Activity
Antitumor Activity of Quinazolinone Analogues : A study on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the queried compound, demonstrated broad-spectrum antitumor activities. These compounds showed significant potency against various cancer cell lines, highlighting the potential of such derivatives in developing new anticancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial Agents
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : Another research avenue explores quinazoline derivatives for their antimicrobial properties. The study synthesized compounds that demonstrated antibacterial and antifungal activities, suggesting the relevance of these compounds in addressing microbial resistance and infections (Desai, Shihora, & Moradia, 2007).
Herbicidal Activities
Triazolinone Derivatives with Herbicidal Activities : Research into triazolinone derivatives, which share functional groups with the specified compound, has identified potent herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase, an important target for herbicide action, offering a pathway to developing new herbicides for agricultural use (Luo et al., 2008).
Antibacterial Activity
Synthesis and Antibacterial Activity of Quinazolinone Derivatives : A study focusing on the synthesis of quinazolinone derivatives and their subsequent screening against various strains of microorganisms revealed significant antibacterial activity. These findings suggest the potential of such compounds in developing new antibacterial drugs (Osarumwense, 2022).
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6S/c1-36-24-5-3-2-4-23(24)30-27(34)17-40-29-31-22-8-7-20(32-10-12-37-13-11-32)15-21(22)28(35)33(29)16-19-6-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUZUGDYQCFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)
![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)


![3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2535758.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)
![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)